N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide
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Overview
Description
N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a hydrazino group, and a pyrimidinylidene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine precursors. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydrazino Group: This step involves the reaction of the imidazole derivative with hydrazine or its derivatives under controlled conditions.
Formation of the Pyrimidinylidene Moiety: This is typically achieved through the reaction of the hydrazino-imidazole intermediate with a suitable pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are critical factors.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-methyl-5-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
N-methyl-N-(4-{2-[2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}phenyl)acetamide: Shares similar structural features but differs in the acetamide group.
N-methyl-5-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]-1H-imidazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N7O4 |
---|---|
Molecular Weight |
279.21g/mol |
IUPAC Name |
4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-N-methyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C9H9N7O4/c1-10-6(17)3-5(12-2-11-3)16-15-4-7(18)13-9(20)14-8(4)19/h2H,1H3,(H,10,17)(H,11,12)(H3,13,14,18,19,20) |
InChI Key |
HOVCKXGUSMPRQS-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CN1)N=NC2=C(NC(=O)NC2=O)O |
Canonical SMILES |
CNC(=O)C1=C(N=CN1)N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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